BenchChemオンラインストアへようこそ!

Boc-S-t-butyl-D-cysteine

Asymmetric synthesis Chiral auxiliary Enantiomeric purity

This orthogonally protected D-cysteine features Boc and S-tBu groups, enabling selective incorporation in Boc-strategy SPPS. The S-tBu thioether remains stable during TFA deprotection, suppressing α-carbon racemization to just 0.74%. This ensures high stereochemical fidelity (>98% e.e.) for disulfide-rich peptides, protease-resistant therapeutics, and enantiomer-specific antimicrobials. Incompatible with Fmoc protocols due to tBu acid lability.

Molecular Formula C12H23NO4S
Molecular Weight 277.38 g/mol
CAS No. 872211-02-4
Cat. No. B1372496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-S-t-butyl-D-cysteine
CAS872211-02-4
Molecular FormulaC12H23NO4S
Molecular Weight277.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O
InChIInChI=1S/C12H23NO4S/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m1/s1
InChIKeyOGARKMDCQCLMCS-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-S-t-butyl-D-cysteine (CAS 872211-02-4): Technical Specification and Procurement Baseline for Orthogonally Protected D-Cysteine in Peptide Synthesis


Boc-S-t-butyl-D-cysteine (CAS 872211-02-4) is an orthogonally protected, non-proteinogenic D-cysteine derivative featuring N-terminal tert-butyloxycarbonyl (Boc) protection and a sterically hindered S-tert-butyl (S-tBu) thioether side chain. The compound bears the molecular formula C₁₂H₂₃NO₄S and a molecular weight of 277.38 g/mol . This dual-protection architecture enables its selective incorporation into synthetic peptides using Boc-strategy solid-phase peptide synthesis (SPPS), where the S-tBu moiety remains stable under the acidic conditions required for iterative Boc deprotection [1]. The D-configuration is particularly significant, as the D-cysteine scaffold has been demonstrated to function as a strong inhibitor of Escherichia coli growth, a property not shared by the naturally occurring L-cysteine .

Why Generic Substitution of Boc-S-t-butyl-D-cysteine (872211-02-4) with Alternative Cysteine Derivatives Introduces Unacceptable Synthetic Risk


In Boc-strategy SPPS, the selection of a cysteine derivative directly dictates both the integrity of the final peptide stereochemistry and the viability of the synthetic route. Substituting Boc-S-t-butyl-D-cysteine with an L-enantiomer (Boc-S-t-butyl-L-cysteine) fundamentally alters the stereochemical outcome, producing diastereomeric peptides with potentially divergent biological activity . Replacing the S-tBu protecting group with alternative thiol protections, such as S-trityl (Trt) or S-diphenylmethyl (Dpm), introduces significantly elevated risks of cysteine racemization during peptide elongation and base-mediated coupling steps . Furthermore, the use of S-tBu-protected D-cysteine in Fmoc-strategy SPPS is generally incompatible due to the acid-lability of the tBu thioether under the final TFA cleavage conditions; the Boc protection on the N-terminus is therefore essential for orthogonal compatibility in Boc-based protocols [1]. Consequently, generic substitution without empirical validation of both stereochemical and protection-group stability constitutes a high-probability failure mode in complex peptide synthesis workflows.

Quantitative Evidence Guide: Differentiating Boc-S-t-butyl-D-cysteine (872211-02-4) via Enantioselectivity, Racemization Resistance, and Optical Purity Metrics


Enantioselective Synthesis of S-t-Butyl-D-cysteine: Achieving >98% Enantiomeric Excess via Chiral Nickel(II) Complex Mediated Asymmetric Addition

The asymmetric stoichiometric synthesis of S-t-butyl-D-cysteine has been demonstrated via nucleophilic addition of t-(CH₃)CSH to the C=C bond of a dehydroalanine moiety within a chiral Ni²⁺ complex of a Schiff base. Using the chiral auxiliary D-2-N-(N'-benzylprolyl)aminobenzophenone, this method achieves a stereoselectivity of 92% in the nucleophilic addition step and yields S-t-butyl-D-cysteine with an enantiomeric excess (e.e.) exceeding 98% [1]. The comparator—the corresponding L-enantiomer—would require inversion of the chiral auxiliary to L-2-N-(N'-benzylprolyl)aminobenzophenone to achieve comparable optical purity.

Asymmetric synthesis Chiral auxiliary Enantiomeric purity

Racemization Suppression: S-t-Butyl Protection Reduces Cysteine Racemization Rate to 0.74% Versus 3.3% for S-Trityl and 6.8% for S-Diphenylmethyl in SPPS

In Boc-strategy solid-phase peptide synthesis, the choice of cysteine side-chain protecting group critically influences the degree of base-catalyzed racemization at the α-carbon. The S-tert-butyl (S-tBu) protected cysteine derivative exhibits a racemization rate of 0.74% under standard SPPS coupling conditions . This compares favorably to the widely used S-trityl (S-Trt) protection, which demonstrates a racemization rate of 3.3%, and to S-diphenylmethyl (S-Dpm) protection, which exhibits a racemization rate of 6.8% .

Racemization Solid-phase peptide synthesis Protecting group stability

Enantioselective Synthesis of (R)-α-Methyl-S-t-butylcysteine Methyl Ester: Achieving >95% Enantiomeric Excess via L-Valine Chiral Auxiliary Bis-Lactim Ether Methodology

The asymmetric synthesis of (R)-α-methyl-S-t-butylcysteine methyl ester has been achieved using the bis-lactim ether methodology derived from cyclo(L-Val-Ala) as a chiral auxiliary. Alkylation with potassium t-butylmercaptide followed by hydrolysis yields the product with a diastereomeric excess (d.e.) exceeding 95% during the alkylation step, and the final enantiomeric excess (e.e.) is also >95%, with only one enantiomer detectable by ¹H-NMR using the chiral shift reagent Eu(hfc)₃ [1]. The comparator (S)-enantiomer would be obtained by employing the complementary chiral auxiliary derived from D-valine.

Chiral auxiliary α-Methyl amino acid Asymmetric alkylation

Best-Fit Research and Industrial Application Scenarios for Boc-S-t-butyl-D-cysteine (CAS 872211-02-4) Based on Quantitative Differentiation Evidence


Boc-Strategy Solid-Phase Synthesis of Cysteine-Rich, Stereochemically Sensitive Therapeutic Peptides Requiring D-Configuration

Boc-S-t-butyl-D-cysteine is optimally deployed in Boc-strategy SPPS of peptides where (1) a non-natural D-cysteine residue is required for biological activity or metabolic stability, and (2) the presence of multiple cysteine residues necessitates orthogonal protection with minimal racemization. The S-tBu protection remains stable during repetitive TFA-mediated Boc deprotection cycles and suppresses α-carbon racemization to 0.74%, enabling the synthesis of disulfide-rich peptides with preserved stereochemical integrity . The D-configuration is critical for applications such as protease-resistant peptide therapeutics and enantiomer-specific antimicrobial peptides targeting E. coli growth inhibition .

Synthesis of Enantiomerically Pure D-Cysteine-Containing Peptide Libraries for Structure-Activity Relationship (SAR) Studies

For SAR campaigns exploring the effect of cysteine chirality on target binding or metabolic stability, Boc-S-t-butyl-D-cysteine provides a reliable entry point. The validated synthetic routes achieving >98% e.e. ensure that observed biological effects are attributable to the D-configuration rather than to contaminating L-enantiomer . This level of enantiomeric purity is essential for generating reproducible dose-response data in assays where the L- and D- peptides exhibit divergent pharmacology.

Synthesis of α-Methylated D-Cysteine Analogs for Conformationally Constrained Peptide Design

The asymmetric bis-lactim ether methodology yielding >95% e.e. for α-methyl-S-t-butylcysteine derivatives establishes a precedent for incorporating Boc-S-t-butyl-D-cysteine into α,α-disubstituted scaffolds. Such conformationally constrained building blocks are valuable for stabilizing specific peptide secondary structures and enhancing resistance to proteolytic degradation, making Boc-S-t-butyl-D-cysteine a strategic choice for projects aiming to improve peptide drug-like properties through backbone modification.

Development of Antibody-Drug Conjugates (ADCs) Requiring Stereodefined D-Cysteine Linkers with Minimal Epimerization

In bioconjugation applications where a D-cysteine residue serves as a linker attachment point for cytotoxic payloads, the low racemization propensity (0.74%) of the S-tBu-protected derivative ensures that the stereochemistry at the conjugation site is preserved throughout peptide assembly and subsequent deprotection . This stereochemical fidelity is critical for maintaining consistent drug-to-antibody ratio (DAR) and reproducible pharmacokinetic profiles in ADC development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-S-t-butyl-D-cysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.